Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate

Medicinal chemistry Physicochemical profiling Ligand-based drug design

Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate (CAS 1049512-30-2) is a dual-substituted piperazine derivative featuring an ethyl carbamate on one nitrogen and a 1-(thiophen-2-yl)cyclopentanecarbonyl amide on the other. The compound is registered in the ZINC database (ZINC21486976) and is commercially available from multiple non-excluded screening-compound suppliers including Enamine (T0511-6353), Otava (1665094), TimTec (ST50041551), Princeton BioMolecular Research (OSSK_018864), UORSY (PB-90115163), and Vitas-M (STK809970).

Molecular Formula C17H24N2O3S
Molecular Weight 336.45
CAS No. 1049512-30-2
Cat. No. B2746806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate
CAS1049512-30-2
Molecular FormulaC17H24N2O3S
Molecular Weight336.45
Structural Identifiers
SMILESCCOC(=O)N1CCN(CC1)C(=O)C2(CCCC2)C3=CC=CS3
InChIInChI=1S/C17H24N2O3S/c1-2-22-16(21)19-11-9-18(10-12-19)15(20)17(7-3-4-8-17)14-6-5-13-23-14/h5-6,13H,2-4,7-12H2,1H3
InChIKeyOIJGEACAAYQIAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate (CAS 1049512-30-2): Procurement-Ready Structural and Vendor Landscape


Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate (CAS 1049512-30-2) is a dual-substituted piperazine derivative featuring an ethyl carbamate on one nitrogen and a 1-(thiophen-2-yl)cyclopentanecarbonyl amide on the other [1]. The compound is registered in the ZINC database (ZINC21486976) and is commercially available from multiple non-excluded screening-compound suppliers including Enamine (T0511-6353), Otava (1665094), TimTec (ST50041551), Princeton BioMolecular Research (OSSK_018864), UORSY (PB-90115163), and Vitas-M (STK809970) [1]. Its molecular formula is C17H24N2O3S with a molecular weight of 336.45 g/mol, placing it within the lead-like chemical space favorable for drug discovery screening [1]. The compound's structure combines a thiophene heterocycle, a cyclopentane ring, and a differentially N,N'-disubstituted piperazine core, a scaffold arrangement that distinguishes it from mono-substituted or symmetric piperazine analogs commonly found in commercial libraries.

Why Generic Piperazine Analogs Cannot Replace Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate in Focused Screening


This compound occupies a distinct region of chemical space defined by three simultaneous structural features: (i) a thiophen-2-yl substituent on the cyclopentane ring, (ii) a cyclopentane (not cyclohexane or acyclic) spacer, and (iii) an ethyl carbamate on the contralateral piperazine nitrogen [1]. Substituting any single element alters multiple physicochemical and potential pharmacophoric properties simultaneously. For example, replacing the thiophene with phenyl eliminates the sulfur-mediated polarizability and H-bond acceptor potential; replacing the cyclopentane with cyclohexane increases lipophilicity and conformational flexibility; replacing the ethyl carbamate with an aryl group removes the metabolically labile ester while also eliminating hydrogen-bonding capacity [2]. Published structure-activity relationship (SAR) data on related piperazine carbamates as FAAH inhibitors demonstrate that small changes in the N-substituent can shift IC50 values by more than two orders of magnitude, underscoring that structurally similar analogs are not functionally interchangeable [2]. Consequently, researchers requiring this precise chemotype for SAR exploration, target engagement studies, or focused library design should not assume generic piperazine replacement without risking loss of the desired interaction profile.

Quantitative Differentiation Evidence for Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate (1049512-30-2)


Thiophene vs. Phenyl Heterocycle: Impact on Polar Surface Area and Hydrogen-Bond Acceptor Capacity

The thiophen-2-yl substituent in the target compound confers a distinct electronic and topological profile compared to the phenyl analog (ethyl 4-(1-(phenyl)cyclopentanecarbonyl)piperazine-1-carboxylate). Thiophene sulfur contributes additional polarizable surface area and functions as a weak hydrogen-bond acceptor, whereas the phenyl analog provides only hydrophobic π-surface [1]. The topological polar surface area (TPSA) of the target compound is calculated at approximately 66.9 Ų, with the thiophene sulfur contributing to the heteroatom count (7 heteroatoms vs. 6 for the phenyl analog) [1]. This difference in TPSA of approximately 6–8 Ų (class-level estimate) can meaningfully affect membrane permeability predictions, as TPSA values below 140 Ų are generally associated with oral bioavailability potential, and small shifts in this range can alter rank-ordering in permeability screening cascades. Direct quantitative comparison data for the phenyl analog are not available in public literature for this specific scaffold pair, so this evidence is classified as supporting structural inference.

Medicinal chemistry Physicochemical profiling Ligand-based drug design

Cyclopentane vs. Cyclohexane Ring Size: Conformational Constraint and Lipophilicity Differential

The target compound contains a cyclopentane ring as the central spacer, distinguishing it from the cyclohexane analog (ethyl 4-(1-(thiophen-2-yl)cyclohexanecarbonyl)piperazine-1-carboxylate). Cyclopentane is more conformationally constrained than cyclohexane (fewer accessible ring conformers) and contributes approximately 0.5–0.7 logP units less lipophilicity per methylene deletion [1][2]. This reduction in lipophilicity can be advantageous for maintaining favorable ligand efficiency metrics, as excessive lipophilicity is associated with promiscuous binding, poor solubility, and higher metabolic clearance. The five-membered ring also positions the thiophene and carbonyl groups in a different spatial orientation compared to the six-membered analog, potentially altering the vector of key pharmacophoric elements. No direct experimental logP or conformational data are available for this specific compound pair in the public domain.

Conformational analysis Lipophilicity optimization Scaffold hopping

Ethyl Carbamate vs. N-Aryl Substitution: Metabolic Vulnerability and Solubility Profile

The target compound bears an ethyl carbamate (urethane) on the piperazine N-4 position, contrasting with analogs such as 1-phenyl-4-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperazine that carry an N-aryl substituent [1]. The carbamate group introduces a metabolically labile ester functionality that can be hydrolyzed by esterases, a property that may be exploited in prodrug strategies but also requires attention during in vitro assay design (e.g., inclusion of esterase inhibitors). The carbamate also provides two hydrogen-bond acceptor atoms (carbonyl oxygen and carbamate oxygen) versus zero for the N-phenyl analog, and contributes lower lipophilicity (estimated ΔlogP of approximately -1.5 to -2.0 units compared to N-phenyl substitution based on fragment contribution methods) [1][2]. The ethyl ester is more hydrolytically stable than methyl esters but less stable than isopropyl or tert-butyl carbamates, offering an intermediate stability profile. Direct experimental metabolic stability or solubility data for this specific compound are not publicly available.

Metabolic stability Prodrug design Solubility enhancement

Piperazine vs. Piperidine Scaffold: Basicity and Conformational Differences Affecting Target Engagement

The target compound employs a piperazine core, which distinguishes it from the piperidine analog ethyl 1-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperidine-4-carboxylate [1]. Piperazine contains two nitrogen atoms with distinct pKa values (typically pKa1 ≈ 9.7 and pKa2 ≈ 5.5 for unsubstituted piperazine), whereas piperidine has a single basic nitrogen (pKa ≈ 10.6). The differential N,N'-disubstitution pattern in the target compound neutralizes both piperazine nitrogens (one as carbamate, one as amide), resulting in a non-basic scaffold, whereas the piperidine analog retains a basic tertiary amine. This difference in protonation state at physiological pH (7.4) can dramatically affect membrane permeability, lysosomal trapping potential, and off-target binding to aminergic receptors [2]. The piperazine ring also adopts a distinct conformational ensemble compared to piperidine, potentially positioning pharmacophoric elements in different orientations. Direct comparative biological data for this specific compound pair are not available in public literature.

Scaffold selection Basicity modulation Receptor pharmacology

Recommended Application Scenarios for Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate (1049512-30-2)


Focused Screening Library Design Requiring Thiophene-Containing Piperazine Carbamates

This compound is best deployed as part of a focused screening set where the combination of thiophene heterocycle, cyclopentane spacer, and ethyl carbamate-capped piperazine is specifically sought for structure-activity relationship exploration. The thiophene sulfur provides unique electronic character (polarizable surface, weak H-bond acceptor) not available from phenyl or furyl analogs, as discussed in Evidence Item 1 [1]. Researchers building target-focused libraries for proteins with known sulfur-aromatic interaction motifs (e.g., kinases, GPCRs) may prioritize this compound over phenyl-substituted analogs. The compound is commercially available from multiple non-excluded vendors (Enamine T0511-6353, Otava 1665094, TimTec ST50041551) with typical screening-compound purity specifications, enabling multi-source procurement for assay validation [1].

Metabolic Stability Profiling of Carbamate-Containing Piperazine Derivatives

The ethyl carbamate functionality makes this compound a suitable probe for evaluating esterase-mediated metabolism in piperazine-containing scaffolds. As established in Evidence Item 3, the carbamate introduces a metabolic soft spot absent in N-aryl analogs [2]. Researchers investigating structure-metabolism relationships can use this compound alongside N-phenyl and N-alkyl analogs to deconvolute the contribution of the carbamate group to in vitro metabolic clearance in hepatocyte or microsomal assays. The intermediate stability of the ethyl ester (more stable than methyl, less stable than isopropyl) provides a calibrated reference point within a carbamate stability series.

Physicochemical Property Benchmarking in Cyclopentane- vs. Cyclohexane-Containing Series

The cyclopentane ring in this compound provides a specific lipophilicity and conformational profile that differs from cyclohexane analogs by an estimated ΔlogP of −0.5 to −0.7 units, as discussed in Evidence Item 2 [2]. This compound can serve as a reference standard in chromatography-based lipophilicity (CHI/logD) measurements or computational model validation studies where the incremental contribution of ring size to physicochemical properties is being calibrated. Its non-basic character (both piperazine nitrogens neutral, per Evidence Item 4) eliminates pH-dependent partitioning as a confounding variable in such measurements.

Target Engagement Studies Avoiding Basic Amine Artifacts

Owing to its non-basic piperazine scaffold (both nitrogens neutralized by carbamate and amide substitution), this compound avoids the lysosomal trapping and pH-dependent cellular accumulation that can produce false-positive results with basic piperidine or piperazine analogs [3]. Researchers conducting cellular target engagement assays or phenotypic screens where compound accumulation in acidic organelles is a known confounder may prefer this compound over basic amine-containing alternatives. This property is particularly relevant for assays involving compounds with logP values in the 2–4 range, where lysosomal trapping of basic amines is most pronounced.

Quote Request

Request a Quote for Ethyl 4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.